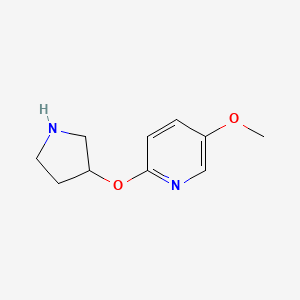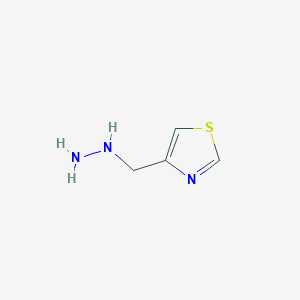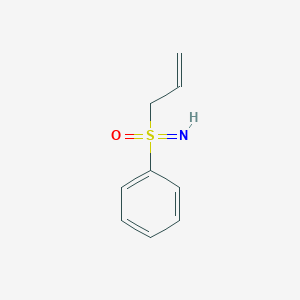![molecular formula C10H7N3S B13637484 2-(1H-pyrazol-4-yl)benzo[d]thiazole CAS No. 40142-85-6](/img/structure/B13637484.png)
2-(1H-pyrazol-4-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-4-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)benzo[d]thiazole typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is considered straightforward and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1H-pyrazol-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or benzothiazole rings.
科学的研究の応用
2-(1H-pyrazol-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1H-pyrazol-4-yl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-4-yl)benzimidazole: Similar structure but contains a benzimidazole ring instead of a benzothiazole ring.
2-(1H-pyrazol-4-yl)benzofuran: Contains a benzofuran ring instead of a benzothiazole ring.
2-(1H-pyrazol-4-yl)benzoxazole: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
2-(1H-pyrazol-4-yl)benzo[d]thiazole is unique due to the presence of both pyrazole and benzothiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a valuable scaffold for drug development and other applications .
特性
CAS番号 |
40142-85-6 |
|---|---|
分子式 |
C10H7N3S |
分子量 |
201.25 g/mol |
IUPAC名 |
2-(1H-pyrazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12) |
InChIキー |
FIDWSDWHERQYDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)

amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)

![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)



![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)


